molecular formula C17H25BO2Si B1341888 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane CAS No. 915402-03-8

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane

Cat. No. B1341888
M. Wt: 300.3 g/mol
InChI Key: LDKJXCOLGXLWKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylethynyl-trimethylsilane involves various catalytic and preparative methods. For instance, the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another related compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, was prepared from trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium using a continuous-flow and distillation process to address issues with borolane equilibration and protonolysis . Additionally, the Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol was investigated to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which proved effective for arylbromides bearing sulfonyl groups .

Molecular Structure Analysis

The molecular structure of these boron-containing compounds is characterized by X-ray diffraction studies. The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane crystallized in the monoclinic space group P21/c, with no significant intramolecular or intermolecular interaction observed with the Lewis acidic boron atom . Similarly, the crystal structure of 2-[3,4,5,6-tetrakis(trimethylsilyl)-1-cyclohexen-1-yl]heptamethyltrisilane, although not a direct analog, provides insight into the silicon-containing structures related to the compound of interest, showing an orthorhombic space group and detailing bond distances .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structures and synthesis methods. For example, the continuous-flow synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane suggests that the compound is stable enough to be produced in large quantities, indicating good thermal stability and resistance to decomposition . The use of DFT studies in the characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole and 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea provides theoretical confirmation of the molecular structures and insights into their electronic properties, such as molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and potential applications of these compounds in organic synthesis and material science.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis and crystal structure analysis of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, highlighting the utility of these compounds as boric acid ester intermediates with benzene rings. The structures were confirmed through spectroscopic methods and X-ray diffraction, and density functional theory (DFT) was utilized to further investigate the molecular structures and physicochemical properties (Huang et al., 2021).

Material Synthesis Applications

  • Research on the ruthenium-catalyzed double addition of trimethylsilyldiazomethane to alkynes led to the synthesis of multisubstituted 1,3-butadienes using alkynylboronates. This method enabled the preparation of di- and tetrasubstituted 1,3-butadienes, demonstrating the versatile applications of compounds containing the tetramethyl-dioxaborolan-2-yl group in complex organic synthesis (Morita et al., 2005).

Advanced Synthesis Techniques

  • A scalable process was developed for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, showcasing the practical aspects of synthesizing such compounds in large quantities. The study addressed challenges related to borolane "ate" equilibration and protonolysis, proposing a continuous-flow and distillation process for efficient production (Fandrick et al., 2012).

Boron Chemistry and Drug Synthesis

  • Another study introduced a new building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating the synthetic potential of such compounds in drug development. This included a novel synthesis of the retinoid agonist disila-bexarotene, highlighting the relevance of boron-containing compounds in medicinal chemistry (Büttner et al., 2007).

Nanoparticle and Material Applications

  • Enhanced brightness emission-tuned nanoparticles were synthesized from heterodifunctional polyfluorene building blocks, including the use of compounds with the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group. These nanoparticles exhibited bright fluorescence emissions with tunable wavelengths, demonstrating the application of such compounds in materials science and nanotechnology (Fischer et al., 2013).

properties

IUPAC Name

trimethyl-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-9-14(13-15)11-12-21(5,6)7/h8-10,13H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKJXCOLGXLWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592228
Record name Trimethyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane

CAS RN

915402-03-8
Record name Trimethyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-2-(3-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
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